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molecular formula C5H10NO3PS B8707672 1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane CAS No. 6374-26-1

1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane

Cat. No. B8707672
M. Wt: 195.18 g/mol
InChI Key: VZPJECPLMDDSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065466

Procedure details

To a stirred slurry of 1.0 to 1.1 molar equivalent of anhydrous sodium, potassium or ammonium thiocyanate in about 50 ml to 100 ml of a solvent such as benzene, toluene, xylene, ehtylene dichloride, chloroform, methylene chloride or methylene bromide, is added one molar equivalent of diethoxyphosphoryl chloride of formula (II) at a temperature range of 5° C to 30° C and, preferably, 15° C to 25° C and the reaction mixture stirred for a period of time from 4 to 4 hours to yield diethoxyphosphinyl isothiocyanate of formula (III). The reaction is slightly exothermic and such exotherm easily is controlled by either adjusting the rate of addition of said phosphoryl chloride or by using a cooling bath, or by a combination of the two.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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solvent
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solvent
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[K].[S-:3][C:4]#[N:5].[NH4+].C(Br)Br.[CH2:10]([O:12][P:13](Cl)([O:15][CH2:16][CH3:17])=[O:14])[CH3:11]>C(Cl)Cl.C(Cl)(Cl)Cl.C(Cl)CCl.C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1.C1C=CC=CC=1>[CH2:10]([O:12][P:13]([N:5]=[C:4]=[S:3])([O:15][CH2:16][CH3:17])=[O:14])[CH3:11] |f:2.3,^1:0,1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)Cl
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solvent
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
preferably, 15° C to 25° C and the reaction mixture stirred for a period of time from 4 to 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OP(=O)(OCC)N=C=S
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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